(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide, also known as FFA4 agonist, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. FFA4 agonist is a synthetic compound that acts as an agonist for free fatty acid receptor 4 (FFA4), a G protein-coupled receptor that is involved in the regulation of glucose and lipid metabolism.
Aplicaciones Científicas De Investigación
(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and inflammatory bowel disease. Studies have shown that this compound agonist can improve glucose homeostasis, enhance insulin sensitivity, and reduce body weight in animal models of diabetes and obesity. This compound agonist has also been shown to have anti-inflammatory effects in the gut, making it a potential therapeutic target for inflammatory bowel disease.
Mecanismo De Acción
(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist exerts its effects by binding to this compound receptors, which are expressed in various tissues such as adipose tissue, pancreas, and gut. Upon binding, this compound agonist activates intracellular signaling pathways that lead to the modulation of glucose and lipid metabolism. This compound agonist has been shown to activate the Gαq/11 and Gαi/o signaling pathways, leading to the activation of protein kinase C and the inhibition of adenylyl cyclase, respectively.
Biochemical and Physiological Effects
This compound agonist has been shown to have various biochemical and physiological effects, including the modulation of glucose and lipid metabolism, the regulation of insulin sensitivity, and the modulation of inflammation. This compound agonist has been shown to improve glucose homeostasis by increasing glucose uptake in adipose tissue and skeletal muscle, and by enhancing insulin secretion from pancreatic β-cells. This compound agonist has also been shown to reduce body weight and improve lipid metabolism by promoting adipocyte differentiation and lipolysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist has several advantages and limitations for lab experiments. One advantage is that this compound agonist has a high affinity for this compound receptors, making it a potent activator of intracellular signaling pathways. Another advantage is that this compound agonist is a synthetic compound, allowing for precise control of dosage and purity. However, one limitation is that this compound agonist has limited solubility in water, making it difficult to administer in vivo. Another limitation is that this compound agonist has not been extensively studied in humans, making it difficult to determine its safety and efficacy in clinical settings.
Direcciones Futuras
There are several future directions for the study of (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist. One direction is to further investigate the therapeutic potential of this compound agonist in various diseases such as diabetes, obesity, and inflammatory bowel disease. Another direction is to develop more potent and selective this compound agonists that can be used in clinical settings. Additionally, further studies are needed to determine the safety and efficacy of this compound agonist in humans, as well as to investigate its potential side effects and drug interactions.
Conclusion
This compound agonist is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound agonist acts as an agonist for this compound receptors, leading to the modulation of glucose and lipid metabolism, the regulation of insulin sensitivity, and the modulation of inflammation. This compound agonist has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to determine the safety and efficacy of this compound agonist in humans, as well as to investigate its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of (E)-N-(3-ethyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-ethyl-4-oxothiazolidine-2-carboxylic acid in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain this compound agonist in high purity.
Propiedades
IUPAC Name |
(NE)-N-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3S2/c1-2-14-10(15)7-18-11(14)13-19(16,17)9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVYABZDAIQHHP-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)CS/C1=N/S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.